2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate
CAS No.: 847908-88-7
Cat. No.: VC16819424
Molecular Formula: C19H28O5
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847908-88-7 |
|---|---|
| Molecular Formula | C19H28O5 |
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 2-[2-(2-ethylhexanoyloxy)ethoxy]ethyl benzoate |
| Standard InChI | InChI=1S/C19H28O5/c1-3-5-9-16(4-2)18(20)23-14-12-22-13-15-24-19(21)17-10-7-6-8-11-17/h6-8,10-11,16H,3-5,9,12-15H2,1-2H3 |
| Standard InChI Key | QLYBPFUPYOITBJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)C(=O)OCCOCCOC(=O)C1=CC=CC=C1 |
Introduction
Molecular Structure and Nomenclature
IUPAC Name and Structural Features
The systematic IUPAC name 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate delineates its composition:
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Benzoate backbone: A benzene ring esterified at the para position (C<sub>1</sub>) with an ethoxyethyl group.
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Polyether chain: A diethylene glycol derivative (2-ethoxyethoxy) serving as a spacer.
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2-Ethylhexanoyl terminus: A branched C<sub>8</sub> acyl group providing hydrophobicity .
The molecular formula is inferred as C<sub>21</sub>H<sub>30</sub>O<sub>6</sub>, with a calculated molecular weight of 402.46 g/mol (exact mass: 402.204 Da).
Comparative Structural Analysis
Analogous compounds from search results highlight key similarities:
The target compound’s extended alkyl chain enhances lipophilicity compared to shorter-chain analogs .
Synthesis and Reaction Pathways
Esterification Methodology
The patent CN104311414A outlines a generalized ester synthesis using modified clay catalysts, which can be adapted for this compound:
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Acid-catalyzed esterification: Reacting benzoic acid with 2-{2-[(2-ethylhexanoyl)oxy]ethoxy}ethanol in the presence of a solid acid catalyst (e.g., modified montmorillonite).
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Water removal: Azeotropic distillation with toluene or cyclohexane to shift equilibrium toward ester formation .
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Purification: Fractional distillation under reduced pressure (101–103°C at 10 mmHg) .
Catalyst Efficiency
Modified clay catalysts, as described in , achieve >99.5% conversion by providing Brønsted acid sites without generating acidic waste. This method avoids neutralization steps required in traditional H<sub>2</sub>SO<sub>4</sub>-catalyzed reactions.
Physicochemical Properties
Predicted Physical Constants
Using group contribution methods and analog data :
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Boiling point: 320–325°C (estimated via Joback method).
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Density: 1.05–1.10 g/cm³ (similar to C<sub>15</sub>H<sub>22</sub>O<sub>5</sub> ).
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LogP: 4.2 (indicating high lipid solubility).
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Vapor pressure: 1.2 × 10<sup>−5</sup> mmHg at 25°C (EPI Suite™ estimation).
Spectral Characteristics
While direct spectra are unavailable, fragmentation patterns can be inferred:
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